Benzo[h]quinoline

Catalog No.
S564664
CAS No.
230-27-3
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[h]quinoline

CAS Number

230-27-3

Product Name

Benzo[h]quinoline

IUPAC Name

benzo[h]quinoline

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H

InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3

Synonyms

benzo(h)quinoline

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3
  • DNA Intercalation: Certain benzo[h]quinoline derivatives can insert themselves between the base pairs of DNA, disrupting cell division and inducing cell death [].
  • Induction of Oxidative Stress: Some derivatives can trigger the production of reactive oxygen species within cancer cells, leading to DNA damage and ultimately cell death [].
  • Targeting Specific Enzymes: Researchers have designed benzo[h]quinoline derivatives that target specific enzymes crucial for cancer cell growth and survival, such as cyclin-dependent kinase 2 (CDK2) and aromatase [, ].

Benzo[h]quinoline is a polycyclic aromatic compound characterized by a fused quinoline structure. It consists of a benzene ring fused to a quinoline moiety, which is a bicyclic structure containing a benzene ring and a pyridine ring. The molecular formula of benzo[h]quinoline is C13H9N, and its structure allows for various chemical interactions due to the presence of both aromatic and nitrogen-containing rings. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.

Currently, there is no extensive research available on the specific mechanism of action of benzo[h]quinoline in biological systems. However, its potential applications in drug development likely involve interactions with specific enzymes or receptors due to its structural similarity to known bioactive molecules []. Further research is needed to elucidate its specific mechanisms.

  • Friedländer Condensation: This reaction involves the condensation of an amine with a carbonyl compound, yielding benzo[h]quinoline derivatives. It is often used to synthesize more complex derivatives by introducing various aryl groups .
  • C–H Arylation: A novel chelation-assisted reaction has been developed, enabling the arylation of benzo[h]quinoline using catalysts like ruthenium complexes. This method allows for the introduction of diverse functional groups at specific positions on the benzo[h]quinoline framework .
  • Cyclometallation Reactions: Benzo[h]quinoline can form coordination complexes with metals, leading to cyclometallation reactions that result in the formation of metal-containing derivatives .

Benzo[h]quinoline exhibits significant biological activity, particularly in cancer research. Studies have shown that certain derivatives can induce oxidative stress-mediated DNA damage in cancer cells, leading to apoptosis. For instance, compounds derived from benzo[h]quinoline have demonstrated cytotoxic effects against various cancer cell lines, including H460, MCF7, and HCT116, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the benzo[h]quinoline structure plays a crucial role in enhancing its biological activity.

Several synthesis methods for benzo[h]quinoline and its derivatives have been reported:

  • Friedländer Synthesis: Involves heating an aniline derivative with a carbonyl compound in the presence of acid catalysts.
  • Cyclization Reactions: Various cyclization methods can be employed to obtain benzo[h]quinoline from simpler precursors.
  • Lithiation and Substitution: The reaction of benzo[h]quinolyllithium with organosilanes leads to the formation of pentacoordinate complexes, showcasing its versatility in synthetic chemistry .

Benzo[h]quinoline has several applications:

  • Anticancer Agents: Its derivatives are being explored for their potential as anti-cancer drugs due to their ability to induce apoptosis in cancer cells.
  • Fluorescent Dyes: Some derivatives exhibit fluorescence properties, making them useful in biological imaging and as fluorescent probes.
  • Coordination Chemistry: Its ability to form complexes with metals allows for applications in catalysis and materials science.

Research into the interactions of benzo[h]quinoline with biological molecules has revealed its potential as a drug candidate. Studies indicate that it may interact with DNA and proteins involved in cell signaling pathways, contributing to its anticancer properties. Additionally, investigations into its metabolic pathways suggest that it may undergo biotransformation, affecting its pharmacokinetic profile.

Benzo[h]quinoline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
QuinolineMonocyclicLacks additional aromatic system
IsoquinolineMonocyclicContains a different nitrogen positioning
Benzo[c]phenanthridinePolycyclicMore complex fused system with additional rings
PhenanthridinePolycyclicContains three fused rings
1,10-PhenanthrolinePolycyclicContains two nitrogen atoms within the structure

Benzo[h]quinoline's unique fused structure allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as an anticancer agent further differentiates it within this class of heterocyclic compounds.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

Benzo[h]quinoline possesses the molecular formula C₁₃H₉N and exhibits a molecular weight of 179.22 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is benzo[h]quinoline, which clearly indicates the position of the benzene ring fusion to the quinoline core structure [2] [3]. Alternative nomenclature systems recognize this compound under several synonymous names, including 7,8-benzoquinoline, 4-azaphenanthrene, alpha-naphthoquinoline, and 1-naphthoquinoline [6] [7] [18].

The molecular structure consists of three fused aromatic rings arranged in a linear configuration [2]. The quinoline portion contains a pyridine ring fused to a benzene ring, while an additional benzene ring is fused at the 7,8-positions of the quinoline system [21] [22]. The nitrogen atom is positioned within the heterocyclic pyridine ring, contributing to the compound's basicity and coordination properties [23].

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for benzo[h]quinoline is C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 [2] [3] [16]. The International Chemical Identifier string is InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H [2] [16] [18].

Physical Constants

Benzo[h]quinoline exhibits characteristic physical properties that define its behavior under various conditions. The compound presents as a crystalline solid at room temperature with an appearance ranging from white to light yellow powder or crystals [7] [9] [15].

Physical PropertyValueReference
Melting Point48-54°C [1] [7] [9] [10]
Boiling Point338-340°C at 760 mmHg [7] [9] [10] [15]
Density1.2±0.1 g/cm³ [10] [18]
Flash Point>110°C (>230°F) [33] [36]
Molecular Weight179.22 g/mol [1] [2] [3]
Refractive Index1.7270 (estimated) [10] [18]

The melting point of benzo[h]quinoline has been consistently reported across multiple sources, with values ranging from 48 to 54 degrees Celsius [7] [9] [10]. The boiling point occurs at approximately 338 degrees Celsius under standard atmospheric pressure [7] [9] [15]. The compound demonstrates limited solubility in methanol, appearing almost transparent when dissolved [9] [15].

The compound exhibits a flash point greater than 110 degrees Celsius, indicating relatively low volatility at ambient temperatures [33] [36]. The density of benzo[h]quinoline is reported as 1.2 grams per cubic centimeter, which is consistent with other polycyclic aromatic compounds [10] [18].

Chemical Identifiers and Notational Systems

Benzo[h]quinoline is catalogued under Chemical Abstracts Service Registry Number 230-27-3, which serves as the primary identifier for this compound in chemical databases [1] [2] [3]. The compound is also assigned the European Community Number 205-937-0 and the Registry of Toxic Effects of Chemical Substances number DK1432000 [7] [9] [15].

Identifier TypeValueReference
Chemical Abstracts Service Number230-27-3 [1] [2] [3]
PubChem Compound Identifier9191 [6] [16] [20]
European Community Number205-937-0 [1] [9]
Molecular Design Limited NumberMFCD00004984 [1] [3] [7]
International Chemical Identifier KeyWZJYKHNJTSNBHV-UHFFFAOYSA-N [2] [3] [16]
Beilstein Registry Number120249 [1] [7] [33]

The PubChem database assigns the compound identifier 9191 to benzo[h]quinoline [6] [16] [20]. The Molecular Design Limited number MFCD00004984 provides another standardized reference for this compound in chemical inventory systems [1] [3] [7]. The International Chemical Identifier Key WZJYKHNJTSNBHV-UHFFFAOYSA-N represents a hashed version of the structural information that ensures unique identification across different databases [2] [3] [16].

The Beilstein Registry Number 120249 connects the compound to historical chemical literature and provides access to comprehensive compilation of chemical reactions and properties [1] [7] [33]. These various identifier systems collectively ensure accurate identification and retrieval of information about benzo[h]quinoline across different chemical databases and literature sources.

Isomeric Relationships with Other Quinoline Derivatives

Benzo[h]quinoline exists as one of several possible isomeric benzoquinoline derivatives, each distinguished by the position of benzene ring fusion to the quinoline core [23] [24] [26]. The most significant isomeric relationship exists with benzo[f]quinoline, where the benzene ring is fused at the 5,6-positions rather than the 7,8-positions [23] [24].

The structural differences between benzo[h]quinoline and benzo[f]quinoline result in distinct chemical and biological properties [23] [24]. Metabolic studies have demonstrated that these isomers undergo different oxidation pathways when processed by liver enzymes [23]. Benzo[f]quinoline readily forms nitrogen-oxide metabolites, while benzo[h]quinoline shows resistance to nitrogen-oxide formation due to steric hindrance around the nitrogen atom [23].

Quinoline DerivativeFusion PositionMolecular FormulaMetabolic Pathway Differences
Benzo[h]quinoline7,8-positionC₁₃H₉NResistant to N-oxide formation
Benzo[f]quinoline5,6-positionC₁₃H₉NForms N-oxide metabolites readily

Research has shown that the nitrogen atom position significantly influences the sites where dihydrodiol formation occurs during metabolic processes [23]. The aromatic ring nitrogen in these azaphenanthrenes produces an effect similar to that of a methyl substituent in directing metabolic oxidation patterns [23].

Comparative studies of carcinogenic potential have revealed differences between these isomeric compounds [26]. In newborn mouse bioassays, quinoline demonstrated greater hepatocarcinogenic activity than either benzo[f]quinoline or benzo[h]quinoline [26]. Specifically, benzo[h]quinoline and phenanthridine showed no carcinogenic activity under the tested conditions, while benzo[f]quinoline exhibited some hepatocarcinogenic activity, though not statistically significant [26].

Crystal Structure Analysis

Crystallographic analysis of benzo[h]quinoline and its derivatives has provided detailed insights into the molecular geometry and intermolecular interactions within the solid state [21] [28] [29]. Crystal structure determinations have been performed on various benzo[h]quinoline derivatives, revealing consistent structural motifs and packing arrangements [28] [29] [30].

The crystal structure of benzo[h]quinoline-3-carboxamide has been determined through single-crystal X-ray diffraction, providing detailed geometric parameters for the benzoquinoline framework [21] [28]. This derivative crystallizes in the monoclinic space group P2₁/c with four molecules present in the unit cell [28] [44]. The molecule adopts an essentially planar conformation, with all seventeen non-hydrogen atoms lying within a single plane [28] [44].

Crystallographic ParameterValueReference
Space GroupP2₁/c (monoclinic) [28] [44]
Unit Cell ContentsZ = 4 [28] [44]
Molecular Planarity0.050(2) Å maximum deviation [28]
Root Mean Square Deviation0.020(2) Å [28]

The crystal packing reveals interesting supramolecular features, with molecules arranged in two distinct orientations that are nearly perpendicular to each other, forming an angle of 87.64 degrees [28] [44]. This arrangement creates a crisscross pattern when viewed along specific crystallographic directions [28].

Bond length analysis of benzo[h]quinoline derivatives shows carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms, while carbon-nitrogen bond lengths fall within the range of 1.32 to 1.36 Angstroms [28]. These values are consistent with aromatic systems and demonstrate the delocalized electronic structure of the compound [28].

Crystal structures of metal complexes containing benzo[h]quinoline ligands have also been characterized [29] [30]. For example, ruthenium carbonyl complexes with benzo[h]quinolin-10-yl ligands crystallize in the monoclinic space group Pn, with unit cell parameters a = 13.682(4), b = 10.885(3), c = 7.497(2) Angstroms, and β = 104.05(2) degrees [29].

Intermolecular interactions in benzo[h]quinoline crystal structures include hydrogen bonding networks and π-π stacking interactions [28] [30]. Classical hydrogen bonds form dimeric arrangements, while non-classical hydrogen bonds contribute to the overall crystal stability [28]. The planar nature of the molecule facilitates π-π stacking interactions between aromatic rings of adjacent molecules [30].

Benzo[h]quinoline exhibits well-characterized thermodynamic properties that have been extensively studied through calorimetric and spectroscopic methods. The compound demonstrates typical behavior of a polycyclic aromatic heterocycle with specific thermal transitions and energy parameters.

Fundamental Thermal Properties

The molecular weight of benzo[h]quinoline is 179.22 g/mol [1] [2]. The compound exhibits a melting point of 325.0 K (51.9°C) under standard pressure conditions [1] [2], with the triple point temperature precisely determined at 324.1 ± 0.01 K [1]. These values indicate relatively strong intermolecular interactions due to the planar aromatic structure and potential π-π stacking arrangements.

Phase Transition Enthalpies and Entropies

The enthalpy of fusion (ΔfusH) is 14.103 ± 0.001 kJ/mol at the melting point of 324.1 K [1]. The corresponding entropy of fusion (ΔfusS) is 43.51 ± 0.01 J/mol·K [1]. These values are consistent with the organized crystalline structure typical of aromatic heterocycles.

The enthalpy of sublimation has been measured by multiple research groups with values of 90.2 ± 2.0 kJ/mol under standard conditions [1] [2] and 80.8 ± 2.5 kJ/mol at 308 K [1]. The enthalpy of vaporization (ΔvapH) is 71.7 ± 0.1 kJ/mol at 380 K [1], indicating strong intermolecular forces in the liquid phase.

Formation and Combustion Energetics

The enthalpy of formation in the gas phase (ΔfH°) is 250.4 ± 2.3 kJ/mol [1] [3], while the solid-phase enthalpy of formation is 160.2 ± 1.1 kJ/mol [4]. The enthalpy of combustion for the solid state is -6562.04 ± 0.88 kJ/mol [4], demonstrating the high energy content characteristic of aromatic compounds.

Heat Capacity and Entropy

The standard entropy (S°) of solid benzo[h]quinoline is 213.2 J/mol·K at 298.15 K and 1 bar [4]. The heat capacity (Cp) of the solid is 206.36 J/mol·K at 298.15 K [4]. These values reflect the molecular complexity and vibrational modes available to the tricyclic aromatic system.

PropertyValueUnitTemperatureUncertainty
Melting Point325.0KStandard pressure±1 K
Triple Point324.1K-±0.01 K
Enthalpy of Fusion14.103kJ/mol324.1 K±0.001
Entropy of Fusion43.51J/mol·K324.1 K±0.01
Enthalpy of Sublimation90.2kJ/molStandard±2.0
Enthalpy of Formation (gas)250.4kJ/molStandard±2.3
Enthalpy of Formation (solid)160.2kJ/molStandard±1.1
Standard Entropy213.2J/mol·K298.15 K-
Heat Capacity206.36J/mol·K298.15 K-

Solubility Characteristics

Benzo[h]quinoline exhibits typical solubility behavior of aromatic heterocycles, with limited water solubility but enhanced solubility in organic solvents. The compound demonstrates a clear preference for non-polar and moderately polar organic media.

Aqueous Solubility

Benzo[h]quinoline is insoluble in water under normal conditions [5] [6]. This low aqueous solubility is attributed to the extended aromatic system and hydrophobic character of the molecule. The partition coefficient (log P octanol/water) is 3.43 [7], indicating strong lipophilic character and poor water miscibility.

Organic Solvent Solubility

The compound shows almost transparent solubility in methanol [8] [9], with better solubility observed in hot methanol. Ethanol provides good solubility, particularly when heated [6]. The compound is soluble in dimethylformamide (DMF) [10], making it suitable for spectroscopic studies and reactions requiring polar aprotic conditions.

Chloroform and other halogenated solvents provide good solubility for benzo[h]quinoline [6], facilitating its use in organic synthesis and purification procedures. Acetone shows limited solubility [11] and is primarily used in crystallization procedures. Diethyl ether exhibits limited solubility [11], restricting its use in extraction procedures.

Solubility Trends and Mechanisms

The solubility pattern follows the principle of "like dissolves like," where the aromatic, non-polar character of benzo[h]quinoline favors dissolution in organic solvents over polar, protic solvents like water [12] [13]. The presence of the nitrogen atom provides some polarity but is insufficient to overcome the hydrophobic nature of the tricyclic aromatic system.

SolventSolubilityLog PApplications
WaterInsoluble3.43Not applicable
MethanolAlmost transparent-Spectroscopic studies
EthanolSoluble-Synthesis, purification
DMFSoluble-Polar aprotic reactions
ChloroformSoluble-Organic synthesis
AcetoneLimited-Crystallization
Diethyl etherLimited-Limited extraction

Electronic Properties

The electronic structure of benzo[h]quinoline reveals characteristic features of nitrogen-containing polycyclic aromatic hydrocarbons, with distinct energy levels and electronic transitions that govern its chemical behavior and spectroscopic properties.

Ionization and Electronic Excitation

The ionization energy of benzo[h]quinoline is 7.60 ± 0.10 eV [14], determined through photoelectron spectroscopy. More precise measurements using zero kinetic energy (ZEKE) photoelectron spectroscopy yielded an adiabatic ionization potential of 65064 ± 7 cm⁻¹ (8.062 eV) [15]. The first electronic excitation (S₁) occurs at 29410 ± 5 cm⁻¹ (3.645 eV), as determined by resonantly enhanced multiphoton ionization (REMPI) spectroscopy [15].

Electronic Configuration and Orbital Characteristics

The molecule's electronic configuration is based on the C₁₃H₉N framework [1] [2], where the nitrogen atom participates in the aromatic π-system while retaining a lone pair for potential bonding interactions. The electronic structure shows similarities to phenanthrene but with modifications due to the nitrogen heteroatom incorporation [15].

Vibronic Coupling and Electronic States

REMPI spectroscopy studies reveal that vibronic coupling plays a minor but observable role in electronic excitation to the S₁ state [15]. The S₁ state of benzo[h]quinoline shows similarity to the S₂ state of phenanthrene, indicating electronic orbital rearrangement due to nitrogen substitution [15]. The sparse ZEKE spectra compared to phenanthrene suggest that the nitrogen atom attenuates structural changes between electronic states [15].

Electronic Structure Effects on Chemical Properties

The nitrogen atom can withdraw electrons in the S₁ state and donate electrons in the D₀ state, thereby minimizing structural changes during ionization [15]. This electronic flexibility contributes to the compound's stability and influences its reactivity patterns. The vibrational frequencies of the cationic state are consistently higher than those of the neutral excited state, indicating enhanced bonding upon ionization [15].

Electronic PropertyValueUnitMethod
Ionization Energy7.60 ± 0.10eVPhotoelectron spectroscopy
Adiabatic Ionization Potential65064 ± 7cm⁻¹ZEKE spectroscopy
First Electronic Excitation (S₁)29410 ± 5cm⁻¹REMPI spectroscopy
Electronic ConfigurationC₁₃H₉N-Molecular formula

Spectroscopic Attributes

Benzo[h]quinoline exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing detailed structural and electronic information essential for identification and characterization.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals aromatic proton signals in the 7.0-9.0 ppm region [10] [16], characteristic of polycyclic aromatic systems. The ¹³C NMR spectra show aromatic carbons in the 110-160 ppm region, with nitrogen-bearing carbons identifiable through their characteristic chemical shifts [10] [16]. These spectroscopic features facilitate structural confirmation and purity assessment.

Infrared Spectroscopy

IR spectroscopy shows characteristic C=C and C=N stretching modes in the 1450-1650 cm⁻¹ region [16]. The aromatic C-H stretching modes appear in the expected regions, while the nitrogen-containing heterocycle contributes distinctive vibrational signatures that distinguish benzo[h]quinoline from purely carbocyclic aromatics.

Electronic Absorption and Emission Spectroscopy

UV-visible absorption spectroscopy reveals π-π* transitions and n-π* transitions in the 250-400 nm range [10]. The compound exhibits two main absorption bands: one ranging from 260-360 nm with maxima around 278 nm, assigned to π-π* electronic excitations, and another at lower energy around 391 nm, attributed to intramolecular charge transfer [10].

Fluorescence emission occurs in the 400-600 nm visible region [10] [17], making benzo[h]quinoline derivatives useful as fluorescent probes. The fluorescence properties are sensitive to solvent polarity [18], demonstrating solvatochromic behavior that can be exploited for environmental sensing applications.

Mass Spectrometry and Advanced Spectroscopic Techniques

Mass spectrometry produces a clear molecular ion peak at m/z 179.22 [1] [2], corresponding to the molecular weight. ZEKE spectroscopy reveals that vibrational frequencies of the cation are higher than those of the S₁ state [15], indicating structural reorganization upon ionization. REMPI spectroscopy shows a sparse vibronic structure compared to related aromatic hydrocarbons [15].

Spectroscopic TechniqueKey FeaturesWavelength/Frequency Range
¹H NMRAromatic protons7.0-9.0 ppm
¹³C NMRAromatic carbons110-160 ppm
IR SpectroscopyC=C, C=N stretching1450-1650 cm⁻¹
UV-Visibleπ-π, n-π transitions250-400 nm
FluorescenceVisible emission400-600 nm
Mass SpectrometryMolecular ionm/z 179.22
ZEKEIonization threshold65064 cm⁻¹
REMPIElectronic excitation29410 cm⁻¹

Acid-Base Behavior

Benzo[h]quinoline exhibits weak basic character similar to other quinoline derivatives, with the nitrogen atom serving as the primary protonation site. The compound's acid-base properties are influenced by the extended aromatic system and heteroatom incorporation.

Basicity and Protonation Characteristics

Benzo[h]quinoline functions as a weak base with the nitrogen atom in the pyridine ring serving as the protonation site [19] [20]. The pKa in acetonitrile is approximately 19.6 [19], while the estimated pKa in water is 12.0 ± 1.5 [19], determined through COSMO-RS theoretical calculations and comparative studies with related heterocycles.

Comparison with Related Heterocycles

The basicity of benzo[h]quinoline is similar to quinoline (pKa ~4.9 in water) [19] [21], but less basic than 1,10-phenanthroline [19]. This intermediate basicity reflects the balance between aromatic stabilization and lone pair availability on the nitrogen atom. The compound is more basic in aprotic solvents compared to protic solvents due to differential solvation effects [19].

Hydrogen Bonding and Chelation Behavior

Benzo[h]quinoline can act as a hydrogen bond acceptor through the nitrogen lone pair [22] [23]. Upon protonation, the compound forms chelated protonated species with intramolecular NH···N hydrogen bonding interactions [20]. This chelation behavior contributes to the stability of the protonated form and influences the overall basicity.

Solvent Effects on Acid-Base Properties

The basicity varies significantly with solvent [19] [24]. In 2,2,2-trifluoroethanol (TFE):water binary mixtures, hydrogen bonding plays a crucial role in protonation behavior [24]. The higher basicity in aprotic solvents results from reduced solvation of the protonated form compared to protic solvents where extensive hydrogen bonding stabilizes the cationic species [19].

Structural Factors Affecting Basicity

The sp² hybridized nitrogen atom provides the basic site, while the extended aromatic system delocalizes electron density, moderating the basicity [21]. Fluorination studies show that monofluorinated derivatives exhibit reduced basicity (ΔpKa ≈ 0.5-1.0) compared to the parent compound , demonstrating the electron-withdrawing effects of substituents on the acid-base behavior.

Acid-Base ParameterValueSolvent/Conditions
pKa~19.6Acetonitrile
pKa (estimated)12.0 ± 1.5Water
Protonation SiteNitrogen atomPyridine ring
Basicity CharacterWeak baseSimilar to quinoline
Hydrogen BondingAcceptorNitrogen lone pair
ChelationForms chelated cationsIntramolecular NH···N
Solvent EffectHigher in aproticSolvation effects

XLogP3

3.4

Boiling Point

339.0 °C

LogP

3.43 (LogP)

Melting Point

52.0 °C

UNII

8KWJ7WT6Y7

Vapor Pressure

2.18e-04 mmHg

Other CAS

230-27-3

Wikipedia

4-azaphenanthrene

Dates

Last modified: 08-15-2023

Synthesis of sterically encumbered C10-arylated benzo[h]quinolines using ortho-substituted aryl boronic acids

Marko Weimar, Matthew J Fuchter
PMID: 23069777   DOI: 10.1039/c2ob26806j

Abstract

The challenging coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids has been achieved using Pd(OAc)(2)/P(O)Ph(3) as the catalytic system. High yields were obtained for diversely functionalised substrates under mild reaction conditions.


Acidic C-H Bond as a Proton Donor in Excited State Intramolecular Proton Transfer Reactions

Anton J Stasyuk, Michał K Cyrański, Daniel T Gryko, Miquel Solà
PMID: 26579756   DOI: 10.1021/ct501100t

Abstract

An unprecedented type of excited state intramolecular proton transfer in a series of benzo[h]quinoline (BHQ) derivatives substituted at position 10 with strong CH acid character is described using density functional theory/time-dependent density functional theory computational approaches with a hybrid functional and the 6-311++G(d,p) triple-ξ quality basis set. Our results show that for 10-malononitrile-substituted BHQ (2CNBHQ) the excited state intramolecular proton transfer C-H···N reaction is a barrierless process. Calculations also reveal that the reaction profiles of the 4-amino-substituted 2CNBHQ show a large dependence on the polarity of the environment.


Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes

Salman A Khan, Abdullah M Asiri, Saad H Al-Thaqafy, Hassan M Faidallah, Samy A El-Daly
PMID: 24934972   DOI: 10.1016/j.saa.2014.05.013

Abstract

Two synthetic pathways were adopted to synthesize the target 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles. Structure of the synthesized compounds has been characterized based on FT-IR, (1)H NMR, (13)C NMR and elemental analyses. UV-Vis and fluorescence spectroscopy measurements provided that all compounds are good absorbent and fluorescent. Fluorescence polarity study demonstrated that these compounds were sensitive to the polarity of the microenvironment provided by different solvents. In addition, spectroscopic and physicochemical parameters, including singlet absorption, extinction coefficient, Stokes shift, oscillator strength and dipole moment were investigated in order to explore the analytical potential of synthesized compounds.


Benzo(h)quinoline derivatives as G-quadruplex binding agents

Hanumantharao Paritala, Steven M Firestine
PMID: 19243943   DOI: 10.1016/j.bmcl.2009.02.016

Abstract

G-quadruplexes are unusual structures formed from guanine-rich sequences of nucleic acids. G-quadruplexes have been postulated to play important roles in a number of biological systems including gene regulation and the inhibition of enzyme function. Recently, our laboratory reported on the synthesis and evaluation of a triaza-cyclopentaphenanthrene compound which bound to G-quadruplexes with good affinity and selectivity. This compound contains a 4-pyridone group which has not been previously utilized in other quadruplex binding agents. In this Letter, we describe the synthesis and evaluation of 4-pyridone containing 2- and 3-carboxy-benzoquinolines as G-quadruplex binding agents. We find that these compounds are capable of binding G-quadruplexes with a K(a) in the range of 3 x 10(5)M(-1) and with a 10-fold selectivity for quadruplex over duplex DNA.


pH dependence of binding benzo[h]quinoline and humic acid and effects on fluorescence quenching

Ping-Chieh Hsieh, Shih-Han Hsu, Chon-Lin Lee, Peter Brimblecombe
PMID: 20821621   DOI: 10.1002/etc.220

Abstract

The binding constant (K(DOC)) between humic acid and the nitrogen-containing polycyclic aromatic compound (N-PAC), benzo[h]quinoline, was measured at varying pH levels using fluorescence quenching (FQ). Because fluorescence characteristics of benzo[h]quinoline change with pH, determination required two optimum sets of excitation and emission wavelength pairs. A simple mixing model was used to eliminate the inherent fluorescence interference between benzo[h]quinoline and its protonated form, benzo[h]quinolinium, when estimating binding constants. Hydrophobic interaction is likely to control the binding between humic acid and benzo[h]quinoline and benzo[h]quinolinium, in lower and higher pH ranges (pH <3, pH >6). In contrast, cation exchange seems to control the binding affinity of benzo[h]quinolinium in the middle range of pH. The estimates of K(DOC) were up to 70% smaller after elimination of interference. This indicates that the contribution of the minor form influences estimates of the K(DOC)-pH trend for benzo[h]quinoline, and potentially explains the large discrepancy reported in the literature between results based on using FQ and those based on equilibrium dialysis methods. Previous FQ measurements overestimate K(DOC) at some pH values and lead to an underestimation of bioavailability in an aquatic environment. The application of our models appears to be necessary when using FQ for determining the K(DOC)-pH trend for organic compounds with acid-base pair analogs.


Crowded Cu(I) complexes involving benzo[h]quinoline: pi-stacking effects and long-lives excited states

E C Riesgo, Y Z Hu, F Bouvier, R P Thummel, D V Scaltrito, G J Meyer
PMID: 11421687   DOI: 10.1021/ic010297h

Abstract

The Friedländer condensation was employed to synthesize two series of 3,3'-polymethylene bridged ligands, L, based on 2-(2'-pyridyl)-benzo[h]quinoline and 2,2'-bibenzo[h]quinoline (BHQ) along with the fully aromatic naphtho[1,2-b]-1,10-phenanthroline. Complexes [Cu(L)(2)](+) were prepared as their perchlorate or hexafluorophosphate salts. The solution state structures were analyzed by NMR and shielding effects reflected significant interligand pi-stacking interaction in the complexes. Solid-state structures of the complexes where L = 3,3'-tetramethylene-2,2'-bibenzo[h]quinoline or naphtho[1,2-b]-1,10-phenanthroline were determined by X-ray analysis. The tetramethylene bridged complex showed a highly distorted coordination geometry with the BHQ rings of opposing ligands pi-stacked at a interplanar distance of about 3.37 A. Complexes of the BHQ series showed a pronounced MLCT absorption maximum which shifted bathochromically from 496 to 610 nm as the 3,3'-bridge decreased from 4 to 2 carbons. The BHQ complexes luminesced strongly in CH(2)Cl(2) solution and the tetramethylene-bridged system showed the longest yet recorded excited-state lifetime for a copper MLCT excited state, tau = 5.3 micros and Phi = 0.10.


Synthesis of novel benzo[h]quinolines: wound healing, antibacterial, DNA binding and in vitro antioxidant activity

Halehatty R Prakash Naik, Halehatty S Bhojya Naik, Thangali R Ravikumar Naik, H Raja Naika, K Gouthamchandra, Riaz Mahmood, B M Khadeer Ahamed
PMID: 18722035   DOI: 10.1016/j.ejmech.2008.07.006

Abstract

We have characterized a new class of 2-mercapto/2-selenobenzo[h]quinoline-3-carbaldehyde (3/4). Antibacterial potential of these compounds against a wide range of gram-positive and gram-negative bacteria was studied. The selenium containing compound 4 showed significant inhibition zone on Staphylococcus aureus (22.76+/-0.14), Bacillus subtilis (20.63+/-0.24), and Streptococcus pyogenes (19.54+/-0.20) over sulfur containing compound 3. To validate the ethnotherapeutic claims of the synthetic compounds in skin diseases, wound healing activity was studied, besides antioxidant activity to understand the mechanism of wound healing. The interaction behavior of these compounds with DNA was investigated by absorption spectra (obtained K(b) constant for 3 is 2.7x10(5) and for 4 is 3.8x10(6)), viscosity, and thermal denaturation studies. Finally, the results show that the DNA intercalated 3/4 compounds are strong antioxidants; they show significant wound healing activity and protect oxidative DNA damage from harmful free radical reactions.


Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car-Parrinello Molecular Dynamics and Electronic Structure Inspection

Jarosław J Panek, Joanna Zasada, Bartłomiej M Szyja, Beata Kizior, Aneta Jezierska
PMID: 34069244   DOI: 10.3390/ijms22105220

Abstract

The O-H...N and O-H...O hydrogen bonds were investigated in 10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinol complex in vacuo, solvent and crystalline phases. The chosen systems contain analogous donor and acceptor moieties but differently coupled (intra- versus intermolecularly). Car-Parrinello molecular dynamics (CPMD) was employed to shed light onto principle components of interactions responsible for the self-assembly. It was applied to study the dynamics of the hydrogen bonds and vibrational features as well as to provide initial geometries for incorporation of quantum effects and electronic structure studies. The vibrational features were revealed using Fourier transformation of the autocorrelation function of atomic velocity and by inclusion of nuclear quantum effects on the O-H stretching solving vibrational Schrödinger equation a posteriori. The potential of mean force (Pmf) was computed for the whole trajectory to derive the probability density distribution and for the O-H stretching mode from the proton vibrational eigenfunctions and eigenvalues incorporating statistical sampling and nuclear quantum effects. The electronic structure changes of the benzo[h]quinoline-2-methylresorcinol dimer and trimers were studied based on Constrained Density Functional Theory (CDFT) whereas the Electron Localization Function (ELF) method was applied for all systems. It was found that the bridged proton is localized on the donor side in both investigated systems in vacuo. The crystalline phase simulations indicated bridged proton-sharing and transfer events in HBQ. These effects are even more pronounced when nuclear quantization is taken into account, and the quantized Pmf allows the proton to sample the acceptor area more efficiently. The CDFT indicated the charge depletion at the bridged proton for the analyzed dimer and trimers in solvent. The ELF analysis showed the presence of the isolated proton (a signature of the strongest hydrogen bonds) only in some parts of the HBQ crystal simulation. The collected data underline the importance of the intramolecular coupling between the donor and acceptor moieties.


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